Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate
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Overview
Description
Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate is a complex organic compound with a unique structure that includes a benzothiophene moiety, cyano group, and trifluoromethyl groups
Preparation Methods
The synthesis of Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring system.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Groups: This step may involve the use of trifluoromethylating agents under specific conditions.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of organic molecules with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups may play a role in binding to active sites of enzymes or receptors, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate include:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Trifluoromethylated Compounds: Molecules with trifluoromethyl groups that exhibit similar chemical properties.
Cyano-Substituted Compounds: Compounds with cyano groups that may have similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19F6N3O3S |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C22H19F6N3O3S/c1-2-34-19(33)20(22(26,27)28,30-17(32)12-6-5-7-13(10-12)21(23,24)25)31-18-15(11-29)14-8-3-4-9-16(14)35-18/h5-7,10,31H,2-4,8-9H2,1H3,(H,30,32) |
InChI Key |
LZGUYJSAYHORJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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